

Spectroscopic Characterization of 1-Bromo-4-fluoro-2-propoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-fluoro-2-propoxybenzene

Cat. No.: B1289207

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Disclaimer: Direct experimental spectroscopic data for the target compound, **1-Bromo-4-fluoro-2-propoxybenzene**, is not readily available in public databases. This guide provides a comprehensive overview based on the analysis of structurally analogous compounds and established spectroscopic methodologies. The presented data serves as a reference for the anticipated spectral characteristics of **1-Bromo-4-fluoro-2-propoxybenzene**.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the spectroscopic analysis of **1-Bromo-4-fluoro-2-propoxybenzene**. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and includes a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-Bromo-4-fluoro-2-propoxybenzene**, extrapolated from data for structurally similar compounds such as 1-bromo-4-propoxybenzene and 1-bromo-4-fluorobenzene.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Solvent: CDCl_3 , TMS as internal standard. Data for the aromatic region is based on 1-bromo-4-fluorobenzene, while the propoxy chain is a standard prediction.

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Aromatic	7.00 - 7.50	m	3H	Ar-H
Alkoxy	3.90 - 4.10	t	2H	-OCH ₂ -
Alkyl	1.70 - 1.90	sextet	2H	-CH ₂ -
Alkyl	0.90 - 1.10	t	3H	-CH ₃
¹³ C NMR	Predicted δ (ppm)		Assignment	
Aromatic	155.0 - 160.0 (d, ¹ JCF)		C-F	
Aromatic	110.0 - 140.0		Ar-C	
Alkoxy	69.0 - 72.0		-OCH ₂ -	
Alkyl	21.0 - 24.0		-CH ₂ -	
Alkyl	9.0 - 12.0		-CH ₃	

Table 2: Predicted IR Absorption Bands

Based on data for 1-bromo-4-propoxybenzene and p-bromofluorobenzene.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Frequency (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
2970 - 2850	Strong	C-H stretch (aliphatic)
1590 - 1570	Medium	C=C stretch (aromatic)
1490 - 1470	Strong	C=C stretch (aromatic)
1250 - 1230	Strong	C-O stretch (aryl ether)
1180 - 1160	Strong	C-F stretch
1050 - 1000	Medium	C-Br stretch
830 - 810	Strong	C-H bend (p-disubstituted)

Table 3: Predicted Mass Spectrometry Fragmentation

Based on Electron Ionization (EI) data for 1-bromo-4-propoxybenzene and 1-bromo-4-propylbenzene.[\[1\]](#)[\[4\]](#)[\[5\]](#)

m/z	Relative Intensity	Possible Fragment
234/236	High	[M] ⁺ (Molecular ion with Br isotopes)
191/193	Medium	[M - C ₃ H ₇] ⁺
155	Medium	[M - Br] ⁺
112	Low	[C ₆ H ₄ FO] ⁺
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for the structural elucidation of organic molecules.[\[6\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1-Bromo-4-fluoro-2-propoxybenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.[\[7\]](#)
 - This typically requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

2.2 Infrared (IR) Spectroscopy

This protocol is suitable for the analysis of liquid samples.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation: For a liquid sample, place one drop of **1-Bromo-4-fluoro-2-propoxybenzene** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[\[8\]](#)[\[11\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Obtain a background spectrum of the empty sample compartment to subtract any atmospheric (CO_2 , H_2O) or instrumental interference.

- Sample Spectrum: Place the prepared salt plates in the sample holder of the spectrometer and acquire the IR spectrum. A typical range is 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

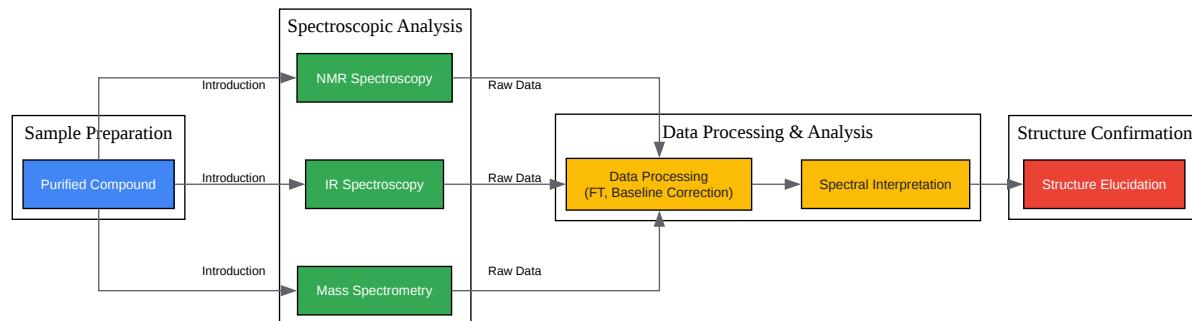
2.3 Mass Spectrometry (MS)

This protocol describes a standard method using Electron Ionization (EI).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[\[13\]](#)[\[17\]](#)
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum shows the relative abundance of each fragment. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for chemical structure elucidation using spectroscopic techniques.

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